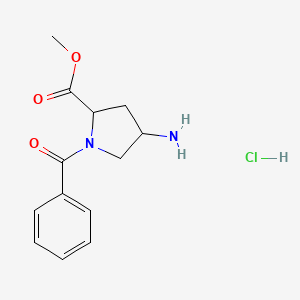
N-(5-Bromo-2-iodobenzyl)-1-cyclopropylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-iodobenzyl)-cyclopropylmethylamine is an organic compound that features both bromine and iodine substituents on a benzyl ring, along with a cyclopropylmethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-iodobenzyl)-cyclopropylmethylamine typically involves multiple steps. One common route starts with the preparation of 5-bromo-2-iodobenzyl alcohol. This can be achieved by reacting 5-bromo-2-iodobenzyl bromide with sodium acetate in the presence of tetrabutylammonium bromide as a phase transfer catalyst . The resulting alcohol is then converted to the corresponding amine through a reductive amination process, using cyclopropylmethylamine and a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of (5-Bromo-2-iodobenzyl)-cyclopropylmethylamine would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-iodobenzyl)-cyclopropylmethylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine substituents on the benzyl ring can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The benzyl ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Reductive Amination: Sodium cyanoborohydride is commonly used as a reducing agent.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(5-Bromo-2-iodobenzyl)-cyclopropylmethylamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It may be used in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism by which (5-Bromo-2-iodobenzyl)-cyclopropylmethylamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the specific biological context.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodobenzyl alcohol: A precursor in the synthesis of (5-Bromo-2-iodobenzyl)-cyclopropylmethylamine.
5-Bromo-2-iodobenzoic acid: Another compound with similar substituents on the benzyl ring.
Uniqueness
(5-Bromo-2-iodobenzyl)-cyclopropylmethylamine is unique due to the presence of both bromine and iodine substituents on the benzyl ring, combined with a cyclopropylmethylamine group
Properties
Molecular Formula |
C11H13BrIN |
|---|---|
Molecular Weight |
366.04 g/mol |
IUPAC Name |
N-[(5-bromo-2-iodophenyl)methyl]-1-cyclopropylmethanamine |
InChI |
InChI=1S/C11H13BrIN/c12-10-3-4-11(13)9(5-10)7-14-6-8-1-2-8/h3-5,8,14H,1-2,6-7H2 |
InChI Key |
LDOWMBCVUJNKDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCC2=C(C=CC(=C2)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-{2-[2-(2-iodoacetamido)ethoxy]ethoxy}ethyl)pentanamide](/img/structure/B13650374.png)
![Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13650376.png)
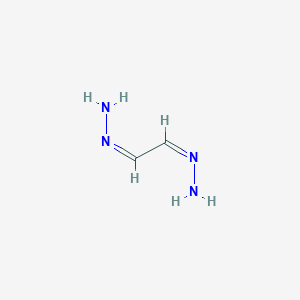
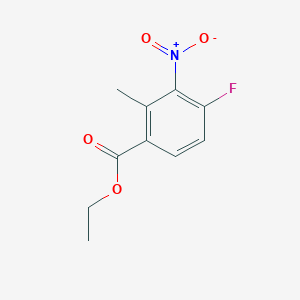
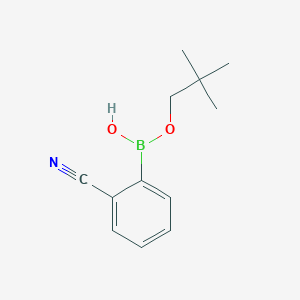
![N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine](/img/structure/B13650394.png)
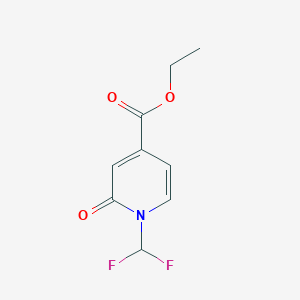

![4-(Chloromethyl)-2-methylbenzo[d]thiazole](/img/structure/B13650414.png)
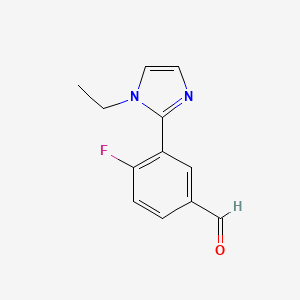
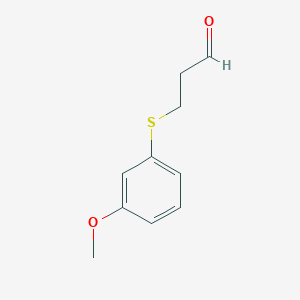
![6-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13650454.png)

